N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
CAS No.: 1323696-02-1
Cat. No.: VC6515201
Molecular Formula: C22H28N4O5S
Molecular Weight: 460.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1323696-02-1 |
|---|---|
| Molecular Formula | C22H28N4O5S |
| Molecular Weight | 460.55 |
| IUPAC Name | N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
| Standard InChI | InChI=1S/C22H28N4O5S/c27-19-4-1-15-11-17(12-16-7-10-26(19)20(15)16)24-22(29)21(28)23-13-14-5-8-25(9-6-14)32(30,31)18-2-3-18/h11-12,14,18H,1-10,13H2,(H,23,28)(H,24,29) |
| Standard InChI Key | QEUOJKZSOIBHOS-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Introduction
Medicinal Chemistry
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The structural features suggest potential as a ligand for protein targets, particularly enzymes or receptors.
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The piperidine moiety is often found in compounds targeting CNS disorders or as part of enzyme inhibitors.
Material Science
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The rigid azatricyclo core could be useful in designing materials with specific mechanical or electronic properties.
Synthesis Considerations
The synthesis of this compound likely involves:
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Sulfonylation: Introduction of the cyclopropanesulfonyl group onto a piperidine derivative.
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Amide Bond Formation: Coupling of the ethanediamide group to the azatricyclo framework.
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Cyclization Reactions: To construct the azatricyclo system, advanced cyclization techniques are required.
Challenges
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The synthesis may involve multiple steps with low yields due to steric hindrance.
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Purification could be challenging due to the molecule's complexity.
Future Directions
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Further studies are needed to determine its pharmacological profile.
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Exploration of derivatives could enhance its activity or specificity.
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